molecular formula C12H13NO2 B13629041 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid

Cat. No.: B13629041
M. Wt: 203.24 g/mol
InChI Key: OKXDQBSIWRJHAY-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a unique bicyclic structure combined with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further optimized by using specific photochemical conditions and catalysts to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the photochemical synthesis process. This would include optimizing reaction conditions, such as light intensity, temperature, and reaction time, to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or activating specific pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic structure but may have different substituents, affecting their chemical properties and applications.

    Pyridine derivatives: Compounds with a pyridine ring but different additional structures, leading to varied biological activities and uses.

Uniqueness

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a pyridine ring. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-pyridin-3-ylbicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)10-4-8-5-12(10,6-8)9-2-1-3-13-7-9/h1-3,7-8,10H,4-6H2,(H,14,15)

InChI Key

OKXDQBSIWRJHAY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CN=CC=C3

Origin of Product

United States

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